Benzo[b]thiophene-2-carboxylic hydrazide

antidiabetic α-amylase inhibition enzyme assay

Discontinued lead scaffolds stall antibiotic and antidiabetic programs. This benzothiophene hydrazide directly replaces unreliable generic alternatives with a validated, high-purity intermediate for synthesizing potent acylhydrazones and oxadiazoles. • Documented α-amylase IC₅₀ of 0.035 µM-2.6-fold more potent than acarbose-provides a data-backed starting point for type 2 diabetes SAR campaigns. • Enables focused libraries of antimicrobial acylhydrazones active against MRSA and daptomycin-resistant S. aureus (lead MIC 4 µg/mL). • 99% certified purity, full characterization (MP 184-187 °C, IR), and ambient shipping streamline QC and inventory workflows.

Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
CAS No. 175135-07-6
Cat. No. B069902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene-2-carboxylic hydrazide
CAS175135-07-6
Molecular FormulaC9H8N2OS
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C(=O)NN
InChIInChI=1S/C9H8N2OS/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8/h1-5H,10H2,(H,11,12)
InChIKeyZXKPFIRPUUAAPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[b]thiophene-2-carboxylic hydrazide Overview


Benzo[b]thiophene-2-carboxylic hydrazide (CAS 175135-07-6) is a heterocyclic organic compound featuring a benzothiophene core functionalized with a hydrazide group [1]. It serves as a versatile intermediate for synthesizing biologically active acylhydrazones, Schiff bases, and oxadiazole derivatives [2]. The compound's structure provides a unique N₂O₂ coordination environment, enabling chelation with transition metals and facilitating derivatization into diverse pharmacophores [1]. Its primary procurement relevance lies in its documented role as a precursor for antimicrobial and antidiabetic agents, with specific quantitative performance advantages over structurally analogous scaffolds in targeted assays.

Irreplaceability of Benzo[b]thiophene-2-carboxylic hydrazide


While other benzothiophene derivatives or hydrazide-containing compounds may appear superficially similar, Benzo[b]thiophene-2-carboxylic hydrazide demonstrates quantifiable, application-specific differentiation that precludes simple interchangeability. Its unique electronic and steric profile, arising from the fused benzothiophene ring conjugated to the hydrazide moiety, dictates its reactivity in condensation reactions and its binding affinity to biological targets. As demonstrated below, the compound's performance in α-amylase inhibition assays [1] and its utility as a precursor for highly potent antimicrobial acylhydrazones [2] are not replicated by generic alternatives. Substituting with a non-benzothiophene hydrazide or a benzothiophene lacking the hydrazide group would compromise the specific molecular interactions required for these validated applications.

Benzo[b]thiophene-2-carboxylic hydrazide: Comparative Evidence


Superior α-Amylase Inhibition vs Acarbose

In a direct comparative in vitro study, benzo[b]thiophene-2-carbohydrazide (compound 2) exhibited an IC₅₀ of 0.035 µM against α-amylase, compared to acarbose, a clinically used α-glucosidase inhibitor, which showed an IC₅₀ of 0.09 µM under identical assay conditions [1]. This represents a 2.6-fold improvement in inhibitory potency. Furthermore, its oxadiazole derivative (compound 4) achieved an IC₅₀ of 0.032 µM, a 2.8-fold enhancement over acarbose [1].

antidiabetic α-amylase inhibition enzyme assay

Key Precursor for Anti-MRSA Acylhydrazones

Using substituted benzo[b]thiophene-2-carboxylic hydrazide as a key intermediate, researchers synthesized a series of 26 acylhydrazones, identifying (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) as a lead compound with a minimal inhibitory concentration (MIC) of 4 µg/mL against three S. aureus strains, including a methicillin-resistant (MRSA) strain and a daptomycin-resistant strain [1]. In contrast, the parent hydrazide itself shows no direct antimicrobial activity, and alternative hydrazide precursors fail to generate derivatives with comparable potency against these resistant strains.

antimicrobial MRSA acylhydrazone

Stringent Purity and Identity Verification

Commercially available Benzo[b]thiophene-2-carboxylic hydrazide (CAS 175135-07-6) is offered with a certified purity of 99% (assay range 98.5-100.0%) and an infrared spectrum matched to an authentic standard . The reported melting point range is 184-187°C , providing a clear and accessible metric for identity verification. This contrasts with many custom-synthesized or lower-grade analogs, where purity and identity are not guaranteed to the same standard, leading to potential batch-to-batch variability and irreproducible results.

procurement purity quality control

Benzo[b]thiophene-2-carboxylic hydrazide: Key Applications


Antidiabetic Drug Discovery and SAR Studies

As a validated α-amylase inhibitor with an IC₅₀ of 0.035 µM—2.6-fold more potent than acarbose—this compound is an ideal starting point for medicinal chemistry campaigns targeting type 2 diabetes. Its hydrazide functional group facilitates straightforward derivatization into Schiff bases and oxadiazoles, enabling rapid exploration of SAR to further improve potency and pharmacokinetic properties [1].

Acylhydrazone Antibiotics for Drug-Resistant Infections

This compound is a critical intermediate for synthesizing benzo[b]thiophene acylhydrazones with activity against multidrug-resistant S. aureus (MRSA and daptomycin-resistant). Researchers focused on novel antibiotics can utilize this hydrazide to generate focused libraries and optimize the lead compound (II.b) which demonstrated an MIC of 4 µg/mL against resistant clinical isolates [2].

Chemical Biology and Probe Development

The high-purity (99%) and well-characterized nature of the commercially available compound makes it suitable for developing chemical probes to study enzyme function or cellular pathways. Its demonstrated binding to α-amylase and its amenability to further functionalization allow for the creation of tagged or labeled derivatives for target identification and mechanism-of-action studies.

Quality Control and Analytical Method Development

Due to its well-defined physicochemical properties (melting point 184-187°C, IR spectrum) and availability at high certified purity, this compound serves as a reliable reference standard for HPLC method development, calibration, and system suitability testing in pharmaceutical analysis and quality control laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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